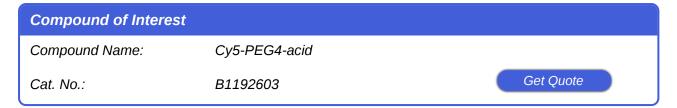


A Technical Guide to Cy5-PEG4-acid: Properties and Applications

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core information on **Cy5-PEG4-acid**, a fluorescent labeling reagent. It is designed to be a valuable resource for researchers and professionals in the fields of biotechnology and drug development, offering detailed data, experimental protocols, and visual workflows to facilitate its effective use in scientific applications.

Core Molecular and Spectroscopic Data

Cy5-PEG4-acid is a bifunctional molecule that combines the far-red fluorescent properties of the Cyanine5 (Cy5) dye with a hydrophilic polyethylene glycol (PEG) spacer, terminating in a carboxylic acid group. This structure allows for its covalent attachment to primary amine groups on biomolecules through the formation of a stable amide bond. The PEG spacer enhances water solubility and reduces steric hindrance, making it a versatile tool for labeling proteins, peptides, and other biomolecules.



Property	Value	Reference
Chemical Formula	C43H60CIN3O7	[1]
Molecular Weight	766.4 g/mol	[1]
Excitation Maximum (λex)	~646-649 nm	[1]
Emission Maximum (λem)	~662-667 nm	[1]
Purity	≥95%	[1]
Solubility	Soluble in DMSO, DMF, DCM, and Water	
Storage Conditions	Store at -20°C, protected from light.	[1]

Note: The exact molecular weight and spectral properties may vary slightly between suppliers.

Experimental Protocol: Labeling of Proteins with Cy5-PEG4-acid

This protocol outlines a general procedure for the covalent labeling of a protein with **Cy5-PEG4-acid** using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method activates the carboxylic acid group of **Cy5-PEG4-acid** to form a reactive NHS ester, which then efficiently couples to primary amines on the target protein.

Materials:

- Cy5-PEG4-acid
- Protein of interest in an amine-free buffer (e.g., PBS, MES, or HEPES)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS (N-hydroxysuccinimide) or Sulfo-NHS
- Activation Buffer: 0.1 M MES, pH 4.5-6.0



- Coupling Buffer: Amine-free buffer such as PBS, pH 7.2-8.0
- Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
- Purification column (e.g., Sephadex G-25) or dialysis cassette

Procedure:

- Protein Preparation:
 - Ensure the protein solution is in an amine-free buffer (e.g., PBS). If the buffer contains
 primary amines like Tris or glycine, the protein must be dialyzed against an appropriate
 amine-free buffer before labeling.[2]
 - The concentration of the protein should ideally be 2-10 mg/mL.[3]
- Activation of Cy5-PEG4-acid:
 - Prepare a fresh stock solution of Cy5-PEG4-acid in anhydrous DMSO or DMF.
 - In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in the Activation Buffer immediately before use. A 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the amount of Cy5-PEG4-acid is recommended.[4]
 - Add the desired amount of Cy5-PEG4-acid to the EDC/NHS solution.
 - Incubate the mixture for 15-30 minutes at room temperature to allow for the formation of the NHS ester.[4]
- Conjugation to the Protein:
 - Add the activated Cy5-PEG4-acid solution to the protein solution. A molar excess of the
 activated linker to the protein is typically used, with the optimal ratio determined
 empirically for the specific protein and desired degree of labeling.
 - Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[4]

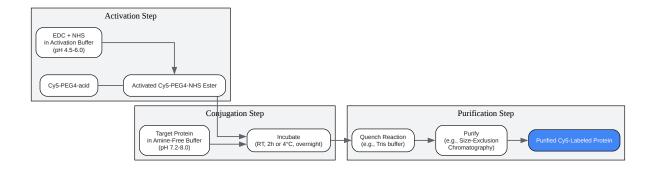


- Quenching the Reaction:
 - Add the Quenching Buffer (e.g., Tris or glycine) to the reaction mixture to a final concentration of 50-100 mM.
 - Incubate for 30 minutes at room temperature to quench any unreacted NHS-activated
 Cy5-PEG4-acid.
- · Purification of the Labeled Protein:
 - Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis against an appropriate storage buffer.[3]
- · Characterization and Storage:
 - Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of Cy5 (~649 nm).
 - Store the labeled protein in a suitable buffer at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Protect from light.[2]

Experimental Workflow

The following diagram illustrates the key steps in the bioconjugation of a protein with **Cy5-PEG4-acid**.





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Caption: Workflow for protein labeling with **Cy5-PEG4-acid**.

This guide provides a foundational understanding of **Cy5-PEG4-acid** and its application in bioconjugation. For specific applications, optimization of the reaction conditions, including molar ratios and incubation times, is recommended to achieve the desired degree of labeling.

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